Methyl 2-ethoxy-4-fluorobenzoate
Description
Methyl 2-ethoxy-4-fluorobenzoate is a fluorinated benzoate ester characterized by a methoxy ester group, an ethoxy substituent at the ortho position (C2), and a fluorine atom at the para position (C4) on the aromatic ring. Its molecular formula is C₁₀H₁₁FO₃, with a molar mass of 198.19 g/mol (calculated). Structurally, the ethoxy group (-OCH₂CH₃) introduces steric bulk and moderate electron-donating effects, while the fluorine atom (-F) contributes electronegativity and lipophilicity. Such derivatives are commonly employed as intermediates in agrochemicals and pharmaceuticals due to their tunable reactivity and stability. For instance, methyl benzoate analogs with triazine-linked sulfonylurea groups are widely used as herbicides, as noted in pesticide research .
Properties
Molecular Formula |
C10H11FO3 |
|---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
methyl 2-ethoxy-4-fluorobenzoate |
InChI |
InChI=1S/C10H11FO3/c1-3-14-9-6-7(11)4-5-8(9)10(12)13-2/h4-6H,3H2,1-2H3 |
InChI Key |
QFFXOXNGTPTFRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)F)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thermal and Solubility Behavior
Methyl esters generally exhibit moderate boiling points (150–250°C) and low water solubility, as observed in studies on methyl salicylate and other esters . For example:

- Methyl 4-chloro-2-fluorobenzoate’s higher electronegativity likely reduces its solubility in polar solvents compared to Methyl 2-ethoxy-4-fluorobenzoate.
- The ethoxy group’s bulk may lower the melting point of this compound relative to its acetyl-substituted counterpart.
Agrochemical Relevance
This compound’s structural analogs, such as metsulfuron-methyl, demonstrate that electron-withdrawing groups (e.g., sulfonylurea) paired with lipophilic substituents (e.g., ethoxy, fluoro) enhance herbicidal activity by improving plant membrane penetration and target enzyme inhibition .
Pharmaceutical Potential
The acetylated analog (Methyl 2-acetyl-4-fluorobenzoate) has been explored in drug discovery for its ability to modulate protein-ligand interactions, particularly in kinase inhibitors . In contrast, the ethoxy variant’s larger substituent may favor interactions with hydrophobic enzyme pockets.
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